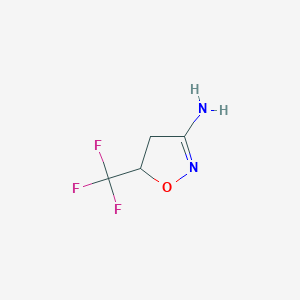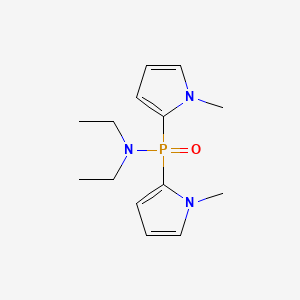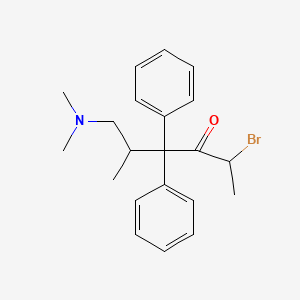
2-Bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is an organic compound with a complex structure It contains a bromine atom, a dimethylamino group, and two phenyl groups attached to a hexanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound, followed by the introduction of the dimethylamino group. The reaction conditions typically include the use of bromine or a brominating agent, a suitable solvent, and controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product would be purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions typically result in the replacement of the bromine atom with the nucleophile.
科学研究应用
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and dimethylamino group play key roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
2-bromo-4,5-dimethoxybenzoic acid: This compound also contains a bromine atom and is used in similar synthetic applications.
2-amino-5-bromo-4,6-dimethylpyridine: Another brominated compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-bromo-6-dimethylamino-5-methyl-4,4-diphenyl-hexan-3-one is unique due to its specific combination of functional groups and its hexanone backbone. This structure provides distinct reactivity and potential applications compared to other brominated compounds. Its ability to undergo a variety of chemical reactions and its potential use in multiple fields make it a valuable compound in scientific research.
属性
CAS 编号 |
7500-27-8 |
|---|---|
分子式 |
C21H26BrNO |
分子量 |
388.3 g/mol |
IUPAC 名称 |
2-bromo-6-(dimethylamino)-5-methyl-4,4-diphenylhexan-3-one |
InChI |
InChI=1S/C21H26BrNO/c1-16(15-23(3)4)21(20(24)17(2)22,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3 |
InChI 键 |
FQENEZQJHZAKPK-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)C(C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6'-Chloro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]](/img/structure/B14011890.png)
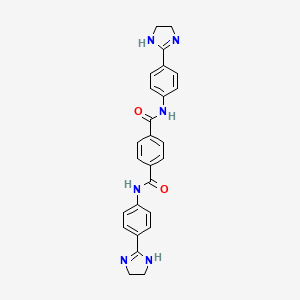
![N-methyl-5-[3-(4-nitrophenyl)-1H-pyrazol-5-yl]pentan-1-amine](/img/structure/B14011906.png)
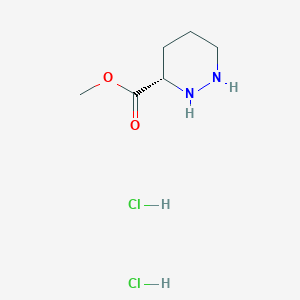

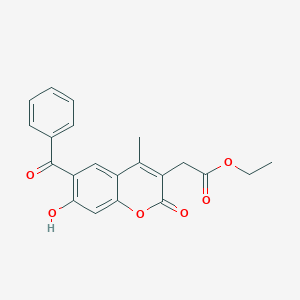

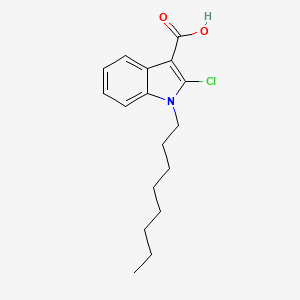
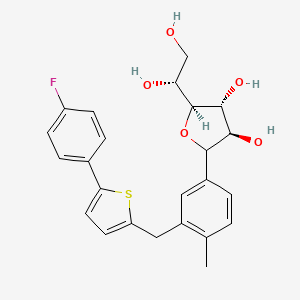
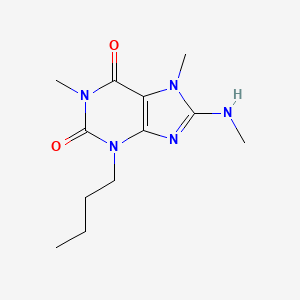

![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
